- Acylspiro[azetidine-cyclobutane] compounds for inhibiting monoacylglycerol lipase (MAGL) and their preparation, World Intellectual Property Organization, , ,

Cas no 94-68-8 (N-Ethyl-o-toluidine)

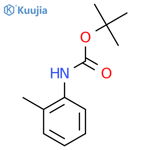

N-Ethyl-o-toluidine structure

Nome del prodotto:N-Ethyl-o-toluidine

N-Ethyl-o-toluidine Proprietà chimiche e fisiche

Nomi e identificatori

-

- N-Ethyl-2-methylaniline

- 2-Ethylaminotoluene

- N-Ethyl-o-toluidine

- C9H13N

- N-Ethyl-o-toluidine (N-Ethyl-2-methyl-benzenamine)

- 2-(Ethylamino)toluene

- N-Ethyl-2-aminotoluene

- N-Ethyl-2-methylbenzenamine (ACI)

- o-Toluidine, N-ethyl- (7CI, 8CI)

- 1-(Ethylamino)-2-methylbenzene

- 2-Methyl-N-ethylaniline

- N-Ethyl-N-(o-tolyl)amine

- N-Ethyl-o-methylaniline

- NSC 8888

- o-Methyl-N-ethylaniline

- N-Ethyl-N-(2-methylphenyl)amine

- CS-0010123

- F97191

- AKOS000120362

- 94-68-8

- N-Ethyl-2-methylbenzenamine

- E0177

- SCHEMBL442009

- NSC-8888

- NSC8888

- 2-(Ethylamino)toluene, N-Ethyl-2-methylaniline, N-Ethyl-2-aminotoluene

- N-Ethyl-o-toluidine, 97%

- InChI=1/C9H13N/c1-3-10-9-7-5-4-6-8(9)2/h4-7,10H,3H2,1-2H

- MFCD00026695

- EINECS 202-354-3

- DTXSID1059107

- F2190-0407

- STR05765

- N-ethyl-2-methyl-aniline

- ALBB-033822

- A845042

- Q-201463

- DB-057521

- Benzenamine, N-ethyl-2-methyl-

- N-Ethyltoluidine

- EN300-20364

- o-TOLUIDINE, N-ETHYL-

- HY-D0210

- N-Ethyl-2-toluidine

- n-ethyl-ortho-toluidine

- NS00040411

- N-?Ethyl-?o-?toluidine(N-Ethyl-2-methyl-benzenamine)

- Z104477886

- Q63409795

- Aniline, N-ethyl-2-methyl-

-

- MDL: MFCD00026695

- Inchi: 1S/C9H13N/c1-3-10-9-7-5-4-6-8(9)2/h4-7,10H,3H2,1-2H3

- Chiave InChI: MWOUGPLLVVEUMM-UHFFFAOYSA-N

- Sorrisi: C1C=C(NCC)C(C)=CC=1

- BRN: 2689722

Proprietà calcolate

- Massa esatta: 135.10500

- Massa monoisotopica: 135.105

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 1

- Conta accettatore di obbligazioni idrogeno: 1

- Conta atomi pesanti: 10

- Conta legami ruotabili: 2

- Complessità: 90.7

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Superficie polare topologica: 12A^2

- Carica superficiale: 0

- XLogP3: niente

- Conta Tautomer: niente

Proprietà sperimentali

- Colore/forma: Liquido trasparente incolore

- Densità: 0.938 g/mL at 25 °C(lit.)

- Punto di fusione: -6.87°C (estimate)

- Punto di ebollizione: 214°C(lit.)

- Punto di infiammabilità: Fahrenheit: 192,2 ° f

Celsius: 89 ° c - Indice di rifrazione: n20/D 1.547(lit.)

- Solubilità: 1g/l

- Coefficiente di ripartizione dell'acqua: Insolubile

- PSA: 12.03000

- LogP: 2.49980

- Sensibilità: Sensibile all'aria

- FEMA: 2909

- Solubilità: Solubile in etanolo ed etere.

N-Ethyl-o-toluidine Informazioni sulla sicurezza

-

Simbolo:

- Prompt:pericoloso

- Parola segnale:Danger

- Dichiarazione di pericolo: H300+H310+H330-H315-H319

- Dichiarazione di avvertimento: P260-P262-P264-P270-P271-P280-P284-P301+P310+P330-P302+P352+P310+P361+P364-P304+P340+P310-P305+P351+P338+P337+P313-P403+P233-P405-P501

- Numero di trasporto dei materiali pericolosi:2754

- WGK Germania:1

- Codice categoria di pericolo: 23/24/25-36/37/38

- Istruzioni di sicurezza: S45-S36/37/39-S28A-S26

-

Identificazione dei materiali pericolosi:

- PackingGroup:II

- TSCA:Yes

- Termine di sicurezza:6.1

- Condizioni di conservazione:Il magazzino viene ventilato e asciugato a bassa temperatura e immagazzinato e trasportato separatamente da ossidanti, acidi e alimenti

- Classe di pericolo:6.1

- Frasi di rischio:R23/24/25

- Limite esplosivo:1.2-5.9%(V)

- Gruppo di imballaggio:II

N-Ethyl-o-toluidine Dati doganali

- CODICE SA:2921499090

- Dati doganali:

Codice doganale cinese:

2921499090Panoramica:

2921499090 Altre monoammine e derivati aromatici e loro sali. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:6,5% Tariffa generale:30,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto del componente, uso per

Riassunto:

2921499090 altre monoammine aromatiche e loro derivati; IVA:17,0% Tasso di sconto fiscale:9,0% Condizioni di supervisione:nessuna tariffa MFN:6,5% Tariffa generale:30,0%

N-Ethyl-o-toluidine Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-20364-0.25g |

N-ethyl-2-methylaniline |

94-68-8 | 95% | 0.25g |

$19.0 | 2023-09-16 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | AE662-5ml |

N-Ethyl-o-toluidine |

94-68-8 | 98.0%(GC&T) | 5ml |

¥103.0 | 2022-05-30 | |

| Enamine | EN300-20364-0.05g |

N-ethyl-2-methylaniline |

94-68-8 | 95% | 0.05g |

$19.0 | 2023-09-16 | |

| Enamine | EN300-20364-10.0g |

N-ethyl-2-methylaniline |

94-68-8 | 95% | 10g |

$22.0 | 2023-05-03 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N158979-25ml |

N-Ethyl-o-toluidine |

94-68-8 | >98.0%(GC) | 25ml |

¥46.90 | 2023-09-01 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N838184-100ml |

N-Ethyl-o-toluidine |

94-68-8 | 97 % | 100ml |

¥176.00 | 2022-09-01 | |

| Life Chemicals | F2190-0407-1g |

N-Ethyl-o-toluidine |

94-68-8 | 95%+ | 1g |

$21.0 | 2023-11-21 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | AE662-25ml |

N-Ethyl-o-toluidine |

94-68-8 | 98.0%(GC&T) | 25ml |

¥226.0 | 2022-05-30 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N838184-500ml |

N-Ethyl-o-toluidine |

94-68-8 | 97 % | 500ml |

¥768.00 | 2022-09-01 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N93890-500ml |

N-Ethyl-o-toluidine |

94-68-8 | 500ml |

¥798.0 | 2021-09-08 |

N-Ethyl-o-toluidine Metodo di produzione

Synthetic Routes 1

Condizioni di reazione

1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; 3 h, rt

Riferimento

Synthetic Routes 2

Condizioni di reazione

1.1 Reagents: Fuming sulfuric acid ; pH 2.5

1.2 Catalysts: Zirconium dioxide (strontium hexaferrite/Fe 3O 4) ; 3 h, rt → 70 °C; 5.5 h, 75 °C

1.3 Reagents: Potassium hydroxide Solvents: Water ; pH 7

1.2 Catalysts: Zirconium dioxide (strontium hexaferrite/Fe 3O 4) ; 3 h, rt → 70 °C; 5.5 h, 75 °C

1.3 Reagents: Potassium hydroxide Solvents: Water ; pH 7

Riferimento

- Preparation of 3-ethylamino-p-methylphenol, China, , ,

Synthetic Routes 3

Synthetic Routes 4

Condizioni di reazione

1.1 Catalysts: Bis(1,5-cyclooctadiene)nickel , 1,1′-(1,2-Ethanediyl)bis[1,1-bis(1-methylethyl)phosphine ; 18 h, 150 °C

Riferimento

- Hydrogenation and N-alkylation of anilines and imines via transfer hydrogenation with homogeneous nickel compounds, Dalton Transactions, 2019, 48(47), 17579-17587

Synthetic Routes 5

Condizioni di reazione

1.1 Catalysts: Triethylamine, hydrochloride , 2313248-90-5 Solvents: Methanol ; 12 h, 120 °C

Riferimento

- Alkylation of Aromatic Amines with Trialkyl Amines Catalyzed by a Defined Iridium Complex with a 2-Hydroxypyridylmethylene Fragment, Organometallics, 2019, 38(9), 2218-2226

Synthetic Routes 6

Condizioni di reazione

1.1 Reagents: Nickel

Riferimento

- Facile N-alkylation of anilines with alcohols over Raney nickel under microwave irradiation, Synthetic Communications, 1996, 26(1), 161-4

Synthetic Routes 7

Condizioni di reazione

1.1 Reagents: Potassium tert-butoxide Catalysts: Tris(dibenzylideneacetone)dipalladium , Tricyclohexyl[(dicyclohexylphosphino)(2,4,6-trimethylphenyl)methylene]phosphine Solvents: Tetrahydrofuran ; 90 min, rt

1.2 Reagents: Sodium chloride Solvents: Water

1.2 Reagents: Sodium chloride Solvents: Water

Riferimento

- Selective Pd-Catalyzed Monoarylation of Small Primary Alkyl Amines through Backbone-Modification in Ylide-Functionalized Phosphines (YPhos), Journal of Organic Chemistry, 2020, 85(22), 14674-14683

Synthetic Routes 8

Condizioni di reazione

1.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Acetonitrile , Water ; 1.3 h, rt

Riferimento

- Reductive monoalkylation of aromatic and aliphatic nitro compounds and the corresponding amines with nitriles, Organic Letters, 2005, 7(3), 471-474

Synthetic Routes 9

Condizioni di reazione

1.1 Reagents: Phenylsilane Solvents: Tetrahydrofuran ; 20 h, 50 °C; 50 °C → rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; 1 h, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; 1 h, rt

Riferimento

- Chelating Bis(1,2,3-triazol-5-ylidene) Rhodium Complexes: Versatile Catalysts for Hydrosilylation Reactions, Advanced Synthesis & Catalysis, 2016, 358(3), 452-458

Synthetic Routes 10

Condizioni di reazione

1.1 Reagents: Phenylsilane Catalysts: Tris(pentafluorophenyl)borane Solvents: Toluene-d8 ; 20 h, rt

1.2 Reagents: Hydrochloric acid Solvents: tert-Butyl methyl ether , Water ; 12 h, rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; 4 h, rt

1.2 Reagents: Hydrochloric acid Solvents: tert-Butyl methyl ether , Water ; 12 h, rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; 4 h, rt

Riferimento

- Mild reductive rearrangement of oximes and oxime ethers to secondary amines with hydrosilanes catalyzed by B(C6F5)3, Organic Chemistry Frontiers, 2021, 8(13), 3280-3285

Synthetic Routes 11

Condizioni di reazione

1.1 Reagents: Sodium

Riferimento

- N-Ethylpiperidine, Organic Syntheses, 1963, 43, 45-8

Synthetic Routes 12

Condizioni di reazione

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 24 h, 20 °C

Riferimento

- Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines, Organic & Biomolecular Chemistry, 2012, 10(2), 293-304

Synthetic Routes 13

Condizioni di reazione

1.1 Reagents: Hydrogen Catalysts: Borate(1-), tetrafluoro-, cobalt(2+) (2:1) , 1671080-01-5 Solvents: 1,4-Dioxane ; 24 h, 40 bar, 100 °C

Riferimento

- Tailored Cobalt-Catalysts for Reductive Alkylation of Anilines with Carboxylic Acids under Mild Conditions, Angewandte Chemie, 2018, 57(36), 11673-11677

Synthetic Routes 14

Condizioni di reazione

1.1 Reagents: Hydrogen , Polyethylene glycol mono(4-tert-octylphenyl) ether Catalysts: Palladium , Lipase CaLB (Candida antarctica) ; 12 h, 25 °C

Riferimento

- A facile, one-pot reductive alkylation of aromatic and heteroaromatic amines in aqueous micellar media: a chemoenzymatic approach, Organic & Biomolecular Chemistry, 2023, 21(20), 4264-4268

Synthetic Routes 15

Condizioni di reazione

1.1 Reagents: Hydrogen Catalysts: p-Toluenesulfonic acid , Boron trifluoride etherate , (OC-6-33)-Carbonyl[1,1′-[2-[(diphenylphosphino-κP)methyl]-2-methyl-1,3-propanedi… Solvents: Tetrahydrofuran ; 16 h, 50 atm, 120 °C

Riferimento

- Boron Lewis Acid Promoted Ruthenium-Catalyzed Hydrogenation of Amides: An Efficient Approach to Secondary Amines, ChemCatChem, 2016, 8(19), 3036-3040

Synthetic Routes 16

Condizioni di reazione

1.1 Catalysts: Platinum , Titania Solvents: Ethanol ; 150 min, 25 °C

Riferimento

- Factors affecting the selectivity of the photocatalytic conversion of nitroaromatic compounds over TiO2 to valuable nitrogen-containing organic compounds, Physical Chemistry Chemical Physics, 2013, 15(8), 2992-3002

Synthetic Routes 17

Condizioni di reazione

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol

Riferimento

- Preparation of aromatic secondary amines from nitro compounds and nitriles, Japan, , ,

Synthetic Routes 18

Condizioni di reazione

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran

1.2 -

1.3 Reagents: Hydrochloric acid Solvents: Water

1.2 -

1.3 Reagents: Hydrochloric acid Solvents: Water

Riferimento

- Selective monoalkylation of amines, Journal of Chemical Research, 1988, (10), 346-7

Synthetic Routes 19

Condizioni di reazione

1.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Isopropanol , Water ; 5 min, rt

1.2 45 min, rt

1.2 45 min, rt

Riferimento

- On the asymmetric iridium-catalyzed N-allylation of amino acid esters: Improved selectivities through structural variation of the chiral phosphoramidite ligand, European Journal of Organic Chemistry, 2022, 2022(12),

Synthetic Routes 20

Condizioni di reazione

1.1 Reagents: p-Toluenesulfonic acid , Sulfuric acid , Phosphorus trichloride

Riferimento

- Bulk-scale preparation of ethyl 2-[3,6-bis(N-ethylamino)-2,7-dimethyl-3-hydroxanth-9-yl]benzoate hydrochloride, China, , ,

N-Ethyl-o-toluidine Raw materials

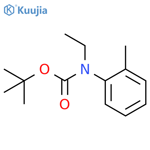

- N-(tert-Butoxycarbonyl)-2-methylaniline

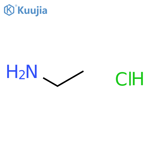

- Ethylamine hydrochloride

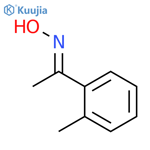

- ETHANONE, 1-(2-METHYLPHENYL)-, OXIME, (Z)-

- 1,1-Dimethylethyl N-ethyl-N-(2-methylphenyl)carbamate

- ETHANONE, 1-(2-METHYLPHENYL)-, OXIME, (E)-

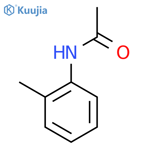

- o-Methylacetanilide

N-Ethyl-o-toluidine Preparation Products

N-Ethyl-o-toluidine Fornitori

Jiangsu Xinsu New Materials Co., Ltd

Membro d'oro

(CAS:94-68-8)

Numero d'ordine:SFD1990

Stato delle scorte:

Quantità:25KG,200KG,1000KG

Purezza:99%

Informazioni sui prezzi Ultimo aggiornamento:Wednesday, 11 December 2024 17:03

Prezzo ($):

N-Ethyl-o-toluidine Letteratura correlata

-

1. 935. The direct introduction of the diazonium group into aromatic nuclei. Part IX. The preparation of diazonium salts from secondary amines by the Fischer–Hepp rearrangementH. P. Patel,J. M. Tedder J. Chem. Soc. 1963 4894

-

2. Dielectric study of amines: electric dipole moments, solute–solvent interactions, and molecular configurationBal Krishna,C. K. Moghe,Bhartendu Prakash J. Chem. Soc. A 1970 3367

-

R. Hemming,D. G. Johnston J. Chem. Soc. B 1966 314

-

4. 158. Infrared absorption bands associated with the NH group. Part I. Some secondary aromatic aminesD. Had?i,M. ?krbljak J. Chem. Soc. 1957 843

-

R. Hemming,D. G. Johnston J. Chem. Soc. B 1966 314

94-68-8 (N-Ethyl-o-toluidine) Prodotti correlati

- 94-92-8(N,N'-ethylenedi-o-toluidine)

- 41115-23-5(N-Ethyl-2,3-dimethylaniline)

- 2137816-94-3(1-Piperidinecarboxylic acid, 4-ethyl-4-hydroxy-, ethyl ester)

- 31470-07-2(4H-Pyran-4-one, 2-hydroxy-)

- 2172051-84-0(3-(3-aminopropyl)-5,5-dimethylimidazolidine-2,4-dione hydrochloride)

- 173336-62-4(Methyl (2R)-3-amino-2-methylpropanoate;hydrochloride)

- 4949-13-7(2-Fluoropyrazine)

- 76372-76-4(N,N'-Bis(2,6-dimethylphenyl)perylene-3,4,9,10-tetracarboxylic Diimide)

- 884163-57-9(1-bromo-4-[(4-tert-butylphenoxy)methyl]benzene)

- 2090647-19-9((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methanol)

Fornitori consigliati

Suzhou Senfeida Chemical Co., Ltd

(CAS:94-68-8)2-Ethylaminotoluene

Purezza:99%

Quantità:200KG

Prezzo ($):Inchiesta

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:94-68-8)N-Ethyl-o-toluidine

Purezza:98%

Quantità:Company Customization

Prezzo ($):Inchiesta